

Computational Prediction of 1-Chloro-2,4-dimethylbenzene Properties: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-2,4-dimethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational prediction of physicochemical, spectral, and toxicological properties of **1-Chloro-2,4-dimethylbenzene**. It details the theoretical underpinnings of various in silico models and offers a comparative analysis with experimentally determined data. This document also outlines detailed experimental protocols for the determination of key properties, serving as a valuable resource for researchers in the fields of computational chemistry, toxicology, and drug development. The integration of computational workflows and structure-property relationship diagrams, rendered using Graphviz, offers a clear and logical framework for understanding and applying these predictive methods.

Introduction

1-Chloro-2,4-dimethylbenzene (4-Chloro-m-xylene) is an aromatic organic compound with applications as an intermediate in the synthesis of pesticides, dyes, and pharmaceuticals.^[1] A thorough understanding of its physicochemical properties, spectral characteristics, and toxicological profile is essential for its safe handling, process optimization, and the development of novel derivatives. Computational chemistry and in silico toxicology offer powerful tools to predict these properties, reducing the need for extensive and costly experimental testing. This guide explores the computational methodologies available for

predicting the properties of **1-Chloro-2,4-dimethylbenzene** and provides a framework for integrating these predictions with experimental data.

Physicochemical Properties of 1-Chloro-2,4-dimethylbenzene

The following tables summarize the key physicochemical and toxicological properties of **1-Chloro-2,4-dimethylbenzene**, compiled from various sources.

Table 1: General and Physicochemical Properties of **1-Chloro-2,4-dimethylbenzene**

Property	Value	Source
Molecular Formula	C8H9Cl	[1] [2]
Molar Mass	140.61 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	-32 °C	[1]
Boiling Point	186-187 °C	[1] [3]
Density	~1.09 g/cm ³	[1]
Vapor Pressure	0.866 mmHg at 25°C	[1]
Flash Point	62.1 - 72 °C	[1] [4]
Refractive Index	1.5220-1.5260	[1]
Solubility in Water	Insoluble	[1] [4]
Solubility in Organic Solvents	Soluble	[1]
XlogP3	3.3	[2]

Table 2: Toxicological and Safety Information for **1-Chloro-2,4-dimethylbenzene**

Hazard Statement	GHS Classification	Source
Harmful if swallowed	Acute toxicity, oral	[2]
Causes skin irritation	Skin corrosion/irritation	[2]
Causes serious eye irritation	Serious eye damage/eye irritation	[2]
May cause respiratory irritation	Specific target organ toxicity, single exposure	[2]
Highly Flammable liquid and vapor	Flammable liquids	[2]

Computational Prediction Methods

The prediction of molecular properties through computational methods has become an indispensable tool in chemical research and development. These in silico techniques range from first-principles quantum mechanical calculations to empirical models based on existing data.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively.[5][6] These models are built by developing mathematical relationships between molecular descriptors (numerical representations of chemical structure) and the property of interest.

- **Descriptor Calculation:** A wide range of molecular descriptors can be calculated for **1-Chloro-2,4-dimethylbenzene**, including constitutional, topological, geometrical, and electronic descriptors.
- **Model Development:** Machine learning algorithms such as multiple linear regression (MLR), support vector machines (SVM), and neural networks are often employed to build the predictive models.[2][5]

- Applications: QSAR models are particularly useful for predicting toxicological endpoints, such as mutagenicity and carcinogenicity, for aromatic compounds.[5][7] QSPR models can be used to predict properties like boiling point, vapor pressure, and solubility.[6]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8][9] It is a powerful tool for predicting a variety of molecular properties with high accuracy.

- Geometry Optimization: The first step in a DFT calculation is to find the lowest energy conformation of the molecule.
- Property Calculation: Once the geometry is optimized, various properties can be calculated, including:
 - Spectroscopic Properties: DFT can be used to predict NMR chemical shifts and coupling constants, as well as infrared (IR) and Raman vibrational frequencies and intensities.[8][10][11][12]
 - Electronic Properties: Molecular orbitals, charge distribution, and reactivity indices can be calculated to understand the chemical behavior of the molecule.[13]

In Silico Spectral Prediction

- NMR Spectra: Computational methods, particularly DFT, can accurately predict ^1H and ^{13}C NMR chemical shifts.[10][14][15] Machine learning approaches, such as graph neural networks, are also showing great promise in this area.[10][16]
- IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated using DFT, allowing for the generation of a theoretical IR spectrum.[8][11][12]
- Mass Spectrometry: In silico fragmentation tools can predict the mass spectrum of a molecule by simulating its fragmentation pathways.[17][18][19] This is invaluable for identifying unknown compounds.

Available Software

A variety of commercial and open-source software packages are available for the computational prediction of chemical properties. Some notable examples include:

- ACD/Labs PhysChem Suite: Predicts a wide range of physicochemical properties.[\[20\]](#)
- Simcenter: Offers multiscale computational chemistry software for predicting physicochemical properties of complex mixtures.[\[21\]](#)
- ChemXploreML: A user-friendly desktop application for predicting molecular properties using machine learning.[\[22\]](#)
- Gaussian: A widely used software package for performing DFT and other quantum chemistry calculations.[\[12\]](#)

Experimental Protocols

Detailed experimental protocols are crucial for validating computational predictions and for generating high-quality data for model development.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- Method 1: Distillation
 - Assemble a simple distillation apparatus.[\[23\]](#)[\[24\]](#)
 - Place the liquid sample (**1-Chloro-2,4-dimethylbenzene**) in the distilling flask along with boiling chips.
 - Heat the flask gently.
 - Record the temperature at which the liquid is actively boiling and condensing on the thermometer bulb. This temperature is the boiling point.[\[23\]](#)[\[25\]](#)
- Method 2: Thiele Tube

- Place a small amount of the liquid in a small test tube.
- Invert a capillary tube (sealed at one end) and place it in the test tube.
- Attach the test tube to a thermometer and place the assembly in a Thiele tube containing heating oil.[\[4\]](#)[\[24\]](#)
- Heat the side arm of the Thiele tube gently.
- Observe the stream of bubbles emerging from the capillary tube.
- Remove the heat and allow the apparatus to cool.
- The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[\[24\]](#)[\[26\]](#)

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For **1-Chloro-2,4-dimethylbenzene**, which is a liquid at room temperature, this would involve cooling the substance until it solidifies.

- Method: Capillary Tube
 - Solidify a small sample of **1-Chloro-2,4-dimethylbenzene** by cooling.
 - Introduce a small amount of the solid into a capillary tube sealed at one end.[\[4\]](#)[\[27\]](#)
 - Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[\[4\]](#)[\[28\]](#)
 - Heat the apparatus slowly and observe the sample.
 - Record the temperature at which the solid begins to melt and the temperature at which it is completely liquid. This range is the melting point.[\[29\]](#)[\[30\]](#)

Determination of Solubility

Solubility is the ability of a substance (solute) to dissolve in a solvent.

- Procedure:
 - To a test tube, add a small amount of **1-Chloro-2,4-dimethylbenzene**.
 - Add a small amount of the solvent to be tested (e.g., water, ethanol, diethyl ether) and shake vigorously.[\[31\]](#)[\[32\]](#)
 - Observe whether the solute dissolves completely, is partially soluble, or is insoluble.[\[33\]](#)
[\[34\]](#)
 - For liquid-liquid solubility, observe whether one or two layers are formed.[\[33\]](#)

Determination of Vapor Pressure

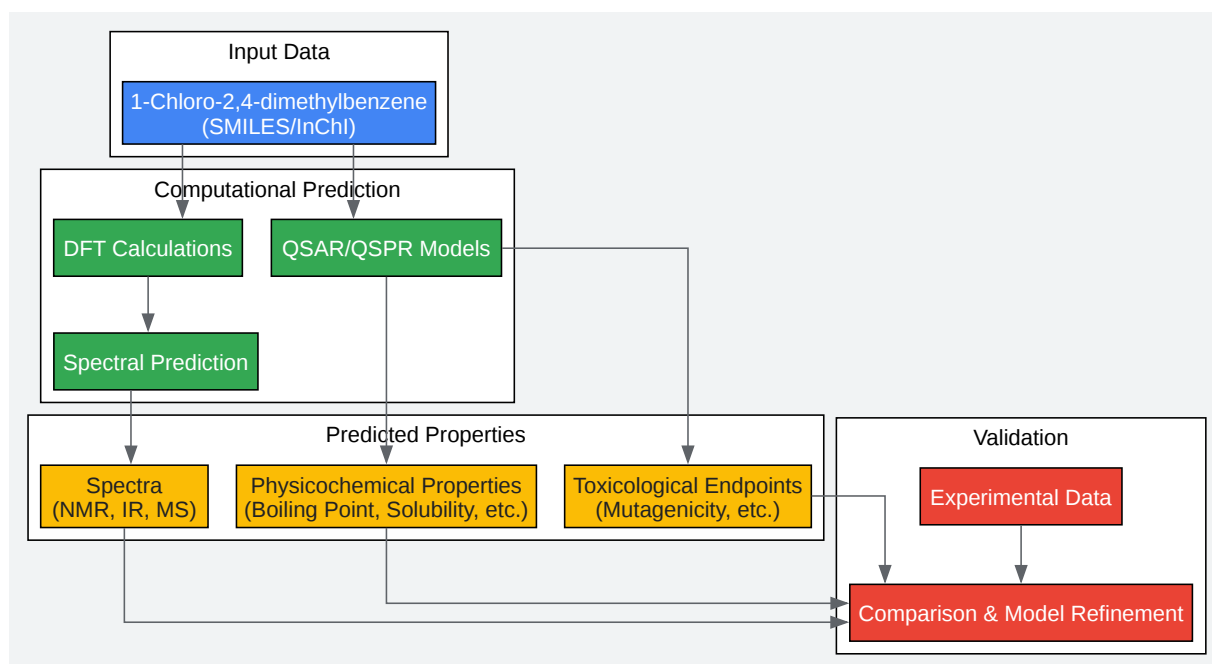
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

- Method: Static Method
 - A sample of the liquid is placed in a container with a pressure measuring device (manometer).
 - The container is evacuated to remove any other gases.
 - The system is allowed to reach equilibrium at a constant temperature.
 - The pressure measured by the manometer is the vapor pressure of the liquid at that temperature.[\[35\]](#)[\[36\]](#)
- Method: Knudsen Effusion Method
 - This dynamic method is suitable for measuring low vapor pressures.[\[37\]](#)[\[38\]](#)
 - A sample is placed in a "Knudsen cell" which has a small orifice.
 - The cell is placed in a vacuum and heated to a specific temperature.
 - The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

- The vapor pressure can be calculated from the rate of mass loss and other parameters. [\[38\]](#)

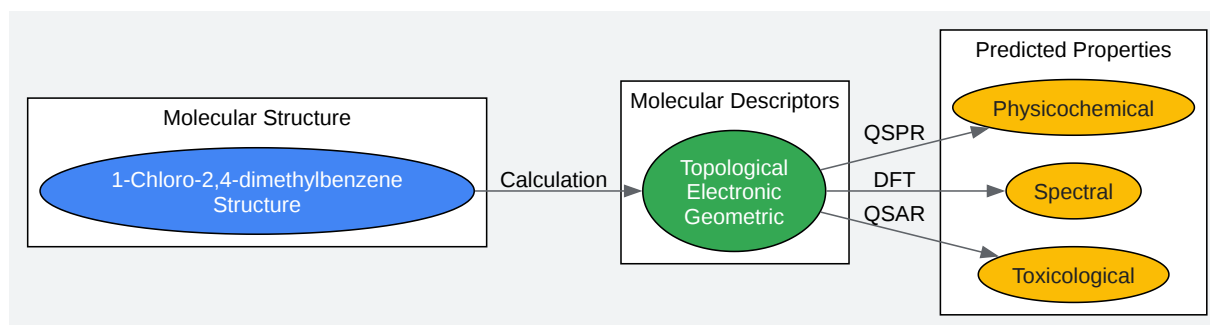
Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships in the computational prediction of properties for **1-Chloro-2,4-dimethylbenzene**.



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Caption: Computational workflow for predicting properties of **1-Chloro-2,4-dimethylbenzene**.



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